molecular formula C12H8ClN3O3 B093338 n-(2-Chloropyridin-3-yl)-2-nitrobenzamide CAS No. 1028-86-0

n-(2-Chloropyridin-3-yl)-2-nitrobenzamide

Cat. No. B093338
Key on ui cas rn: 1028-86-0
M. Wt: 277.66 g/mol
InChI Key: JZEBEDCRJXPXIC-UHFFFAOYSA-N
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Patent
US08466144B2

Procedure details

Stannous chloride (60.0 g, 320 mmol) was added in the solution of 2-nitro-N-(2-chloro-pyridin-3-yl)-benzamide (14.0 g) in absolute ethanol (200 mL). After being refluxed for 4 hours the solution was diluted with 160 ml conc. HCI and left in the refrigerator to crystallize. Obtained product was isolated by filtration. Isolated substance was dissolved in 100 ml boiling water and made alkaline with 30% NaOH (pH 8.5). Obtained precipitate was isolated by filtration and dried. Yield 7.0 g, mp 172-175° C.
[Compound]
Name
Stannous chloride
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:19]=[CH:18][CH:17]=[CH:16][C:5]=1[C:6]([NH:8][C:9]1[C:10]([Cl:15])=[N:11][CH:12]=[CH:13][CH:14]=1)=[O:7])([O-])=O.O.[OH-].[Na+]>C(O)C>[NH2:1][C:4]1[CH:19]=[CH:18][CH:17]=[CH:16][C:5]=1[C:6]([NH:8][C:9]1[C:10]([Cl:15])=[N:11][CH:12]=[CH:13][CH:14]=1)=[O:7] |f:2.3|

Inputs

Step One
Name
Stannous chloride
Quantity
60 g
Type
reactant
Smiles
Name
Quantity
14 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C(=O)NC=2C(=NC=CC2)Cl)C=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being refluxed for 4 hours the solution
Duration
4 h
ADDITION
Type
ADDITION
Details
was diluted with 160 ml conc. HCI
WAIT
Type
WAIT
Details
left in the refrigerator
CUSTOM
Type
CUSTOM
Details
to crystallize
CUSTOM
Type
CUSTOM
Details
Obtained product was isolated by filtration
CUSTOM
Type
CUSTOM
Details
Isolated substance
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 100 ml
CUSTOM
Type
CUSTOM
Details
Obtained precipitate
CUSTOM
Type
CUSTOM
Details
was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
NC1=C(C(=O)NC=2C(=NC=CC2)Cl)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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